Ferruginine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
137331-57-8 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-7(12)9-5-3-8-4-6-10(9)11(8)2/h5,8,10H,3-4,6H2,1-2H3 |
InChI Key |
KQIRSQYBYQBMIG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCC2CCC1N2C |
Canonical SMILES |
CC(=O)C1=CCC2CCC1N2C |
Synonyms |
Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)- (9CI) |
Origin of Product |
United States |
Isolation, Structural Elucidation, and Natural Occurrence
Botanical Sources and Phytogeographical Distribution of Ferruginine-Producing Species
The primary natural sources of this compound are plant species belonging to the Darlingia genus, a member of the Proteaceae family. uni-bonn.de
This compound is predominantly isolated from two arboreal species: Darlingia ferruginea and Darlingia darlingiana. uni-bonn.deunibe.chusask.ca These species, commonly known as Silky Oaks, are native to the rainforests of Queensland in northeastern Australia. uni-bonn.de The phytogeographical distribution of these plants is concentrated in this specific region, which influences the natural availability of the alkaloid. Along with this compound, these plants also produce other tropane (B1204802) alkaloids, such as Darlingine. researchgate.net
Advanced Chromatographic Methodologies for this compound Isolation
The isolation of this compound from its plant sources is a multi-step process that relies on various chromatographic techniques to separate the compound from a complex mixture of other plant constituents. jsmcentral.orgiipseries.org The general procedure involves initial extraction of the plant material, followed by fractionation and purification.
The process typically begins with the extraction of the crude plant material using solvents like chloroform, dichloromethane, or ethyl acetate (B1210297). This is followed by a series of chromatographic separations. Column chromatography is a fundamental technique used in this process, often employing silica (B1680970) gel as the stationary phase. iipseries.org This method separates compounds based on their differential adsorption to the adsorbent. iipseries.org
For higher resolution and more efficient purification, High-Performance Liquid Chromatography (HPLC) is widely used. jsmcentral.orgfrontiersin.org Both analytical and preparative HPLC can be employed. jsmcentral.org Given the nature of alkaloids, reversed-phase chromatography, often with a C18 column, is a common choice. frontiersin.org This technique separates compounds based on their polarity, with a nonpolar stationary phase and a polar mobile phase. jsmcentral.org Thin-Layer Chromatography (TLC) is also utilized for rapid qualitative analysis and to monitor the progress of the purification process. globalresearchonline.net
Purity Assessment and Physicochemical Characterization for Research Applications
The purity of isolated this compound is crucial for its use in research. Purity is often assessed using chromatographic techniques, such as HPLC, which can indicate the presence of impurities. biocrick.com Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are also used to confirm the structural integrity and purity of the compound, ensuring the sample is consistent with the known structure of this compound. biocrick.com For research applications, a purity of greater than 98% is often required. biocrick.com
The physicochemical properties of this compound are important for its characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅NO nih.gov |
| Molecular Weight | 165.23 g/mol nih.gov |
| Monoisotopic Mass | 165.115364102 Da nih.gov |
Spectroscopic Approaches for Definitive this compound Structural Elucidation
The definitive structure of this compound has been established through the use of advanced spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. uni-rostock.deunivie.ac.at By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. uni-rostock.de For this compound, HRMS confirms the molecular formula as C₁₀H₁₅NO by determining its exact mass to a high degree of precision. nih.gov This technique is essential for the initial identification and subsequent structural confirmation of the isolated compound. univie.ac.at
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of organic molecules like this compound. mdpi.com Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC), a complete assignment of all proton and carbon signals in the molecule can be achieved. mdpi.comhmdb.ca
¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. amazonaws.comorganicchemistrydata.org The data obtained from these experiments allows for the unambiguous determination of the tropane skeleton and the position of the acetyl group, confirming the structure of this compound.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Synthetic Methodologies for Ferruginine and Its Analogues
Strategies for Enantioselective Total Synthesis of Ferruginine
The enantioselective synthesis of this compound is a significant challenge that has been met with a variety of creative solutions. These strategies aim to control the stereochemistry of the molecule, leading to the specific enantiomer with the desired biological activity.
Organocatalyzed Asymmetric Pseudotransannular Ring-Opening Reactions
A powerful strategy for the enantioselective synthesis of the tropane (B1204802) scaffold of this compound involves the organocatalyzed asymmetric pseudotransannular ring-opening of meso-epoxides derived from 1-aminocyclohept-4-ene. thieme-connect.comresearchgate.netnih.gov This method leverages a chiral phosphoric acid, such as VAPOL, to catalyze the desymmetrization of the starting epoxide. researchgate.net The reaction proceeds with high levels of stereocontrol, directly forming the 8-azabicyclo[3.2.1]octane core in a single, efficient step. researchgate.netnih.gov Theoretical studies suggest that the reaction follows an asynchronous SN2 mechanism, where the catalyst first interacts with the epoxide, followed by an intramolecular ring closure. thieme-connect.com A stabilizing C–H•••O=S interaction between the substrate and the catalyst is believed to be responsible for the observed high enantioselectivities. thieme-connect.com This methodology has been successfully applied to the total synthesis of (+)-ferruginine. thieme-connect.comresearchgate.netnih.gov
Ring-Closing Metathesis (RCM) as a Key Cyclization Strategy
Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for the construction of the bridged bicyclic system of this compound. bham.ac.ukresearchgate.net Specifically, enyne ring-closing metathesis (RCEYM) has been effectively utilized to form the 8-azabicyclo[3.2.1]octane core. acs.orgnih.govcapes.gov.br In one notable synthesis, an enyne precursor derived from L-pyroglutamic acid underwent RCM to construct the bridged azabicycle. acs.org Interestingly, this particular transformation showed a preference for the first-generation Grubbs catalyst over the more reactive second-generation catalyst, which was found to decompose the desired diene product. acs.orguwindsor.ca The successful application of RCM in this context highlights its utility in forming strained ring systems, a common challenge in tropane alkaloid synthesis. bham.ac.uknih.gov The strategy has been successfully applied in a concise asymmetric synthesis of this compound, demonstrating its efficiency. nih.govcapes.gov.br
1,3-Dipolar Cycloaddition Approaches for Tropane Core Construction
The 1,3-dipolar cycloaddition reaction provides a powerful and convergent method for assembling the tropane skeleton. researchgate.netnih.govfigshare.comacs.org This strategy often involves the reaction of a nitrone with an alkene, a classic example being the intramolecular nitrone-olefin cycloaddition. d-nb.info In the context of this compound synthesis, a 1,3-dipolar cycloaddition was employed as a key step to construct the tropane core enantioselectively. researchgate.netnih.govfigshare.comacs.org This approach allows for the regioselective introduction of substituents, which is crucial for the synthesis of specifically functionalized tropane alkaloids. For instance, a 3-bromo-2-isoxazoline ring, serving as a masked cis-2,3-disubstituent, was introduced using this methodology, paving the way for the final elaboration to (-)-ferruginine. researchgate.netnih.govfigshare.comacs.org Another approach utilizes the cycloaddition of 3-oxidopyridinium betaines with dienamines, activated by an organocatalyst, to furnish the tropane scaffold with high stereocontrol. au.dk
Alkyne Metathesis in Convergent Synthetic Routes
While alkene metathesis has been more widely adopted, alkyne metathesis also represents a significant strategy in organic synthesis, including the synthesis of this compound. organic-chemistry.orgresearchgate.net An enantiospecific synthesis of (+)-ferruginine was achieved utilizing a ruthenium-catalyzed alkyne-alkene (enyne) metathesis as the key ring-forming step. organic-chemistry.org The starting material for this synthesis was the inexpensive chiral pool precursor, L-pyroglutamic acid. organic-chemistry.org A detailed investigation of the reaction revealed that while the enyne metathesis proceeded cleanly, the resulting diene product was susceptible to decomposition by the ruthenium catalyst. organic-chemistry.org The use of a less reactive first-generation Grubbs catalyst was found to be crucial for the clean conversion to the desired cyclized product. organic-chemistry.org This convergent approach demonstrates the power of alkyne metathesis in constructing the core structure of complex alkaloids like this compound.
Exploitation of Chiral Pool Precursors (e.g., Pyroglutamic Acid, Tropanone Derivatives)
The use of readily available chiral starting materials, known as the chiral pool, is a cornerstone of many enantioselective syntheses of this compound. bham.ac.ukacs.orgorganic-chemistry.orgresearchgate.netresearchgate.netgoogle.comacs.org L-pyroglutamic acid, an inexpensive and enantiomerically pure amino acid derivative, has been a particularly popular starting point. acs.orgorganic-chemistry.orgacs.org Its inherent stereochemistry is strategically transferred to the target molecule throughout the synthetic sequence. Syntheses starting from L-pyroglutamic acid have successfully employed key reactions such as enyne metathesis to construct the this compound core. acs.orgorganic-chemistry.org
Similarly, derivatives of tropinone (B130398), the parent ketone of the tropane alkaloid family, have been utilized as chiral precursors. researchgate.netcollectionscanada.gc.ca For example, an optically active tropinone monocarboxylic acid ester derivative, obtained through an asymmetric dealkoxycarbonylation, has served as a key intermediate in the synthesis of (-)-ferruginine. google.com This approach leverages the existing bicyclic framework of tropinone and introduces the necessary chirality and functionality through subsequent stereoselective transformations.
Brønsted Acid-Catalyzed Transformations
Brønsted acid catalysis has proven to be a highly effective strategy for the enantioselective synthesis of the tropane core of this compound. thieme-connect.comresearchgate.netnih.govorcid.orgresearchgate.netcsic.es A key transformation in this regard is the pseudotransannular desymmetrization of meso-epoxides derived from 1-aminocyclohept-4-ene. thieme-connect.comresearchgate.netnih.gov This reaction, catalyzed by a chiral phosphoric acid, facilitates the ring-opening of the epoxide and subsequent intramolecular cyclization to form the 8-azabicyclo[3.2.1]octane skeleton with excellent enantioselectivity. researchgate.netnih.gov This method has been successfully applied to the total synthesis of (+)-ferruginine, showcasing its synthetic utility. researchgate.netresearchgate.net The reaction is believed to proceed through an asynchronous SN2 mechanism, with the stereochemical outcome dictated by noncovalent interactions between the substrate and the chiral catalyst. thieme-connect.com
Multi-Component Reactions and Tandem Cyclization Sequences
The efficient construction of the complex 8-azabicyclo[3.2.1]octane core of this compound has spurred the development of elegant and convergent synthetic strategies. Among these, multi-component reactions (MCRs) and tandem cyclization sequences stand out for their ability to generate molecular complexity in a single pot, often with high atom economy. tcichemicals.comorganic-chemistry.org
While specific multi-component reactions leading directly to this compound are not extensively documented, the principles of MCRs, which involve combining three or more reactants in a one-pot fashion to yield a product containing portions of all starting materials, are highly relevant to the synthesis of complex scaffolds like tropanes. tcichemicals.comnih.gov For instance, the Robinson tropinone synthesis, a classic example, can be viewed as a type of sequential multi-component reaction.
Tandem cyclization reactions have been more directly applied to the synthesis of the this compound framework. A notable example is the tandem cyclopropanation/Cope rearrangement. acs.orgscribd.com This strategy involves the rhodium-catalyzed reaction of a pyrrole (B145914) derivative with a vinyldiazomethane. The initial cyclopropanation of the pyrrole ring forms a highly strained intermediate that spontaneously undergoes a Cope rearrangement to furnish the 8-azabicyclo[3.2.1]octane skeleton. scribd.com This powerful sequence allows for the rapid assembly of the core tropane structure.
Another approach involves a tandem 7-endo-trig/5-exo-trig carbamoyl (B1232498) radical cyclization, which has been explored for the synthesis of related complex alkaloids. bham.ac.uk Manganese(III) acetate (B1210297) has also been employed to mediate tandem radical cyclizations in the synthesis of other bridged bicyclic systems, highlighting the potential of radical-based strategies. mdpi.com Furthermore, palladium-catalyzed tandem cyclizations of specific substrates, such as o-alkynylanilines with isocyanides, have been developed to create fused heterocyclic systems, a strategy that could be adapted for complex tropane derivatives. rsc.org
Detailed Mechanistic Investigations of Key Synthetic Steps
Understanding the mechanisms of key synthetic steps is crucial for optimizing reaction conditions and controlling stereoselectivity. Several studies have delved into the mechanistic details of reactions used to construct the this compound scaffold.
One of the key reactions that has been mechanistically scrutinized is the BF3-induced rearrangement of N-protected cyclohexane (B81311) aziridino cyclopropanes. This rearrangement provides a direct route to the tropane skeleton. acs.orgresearchgate.net Density Functional Theory (DFT) studies on the related BF3-catalyzed rearrangement of epoxides suggest a two-step process involving the opening of the three-membered ring to form a carbocation intermediate, followed by a rearrangement to yield the final bicyclic product. acs.org
The enantioselective desymmetrization of meso-epoxides derived from 1-aminocyclohept-4-ene, catalyzed by a chiral phosphoric acid, has also been the subject of mechanistic studies. researchgate.net Both experimental and computational investigations have revealed that the tosyl group on the amine nucleophile is critical for both reactivity and stereoselectivity. This is attributed to the necessity of forming a hydrogen bond with the chiral phosphoric acid catalyst and the contribution of stabilizing C-H···O=S interactions in the asymmetric transition state. researchgate.net
The mechanism of the Ugi four-component reaction, a versatile MCR, involves a cascade of reactions starting with the condensation of an amine and a carbonyl compound to form an imine. nih.gov This is followed by protonation, reaction with an isocyanide, and subsequent intramolecular rearrangement to form the final bis-amide product. nih.gov While not directly applied to this compound in the literature found, understanding such MCR mechanisms is vital for their potential application in synthesizing complex tropane analogues.
| Reaction | Key Mechanistic Feature | Investigated by |
| BF3-Induced Rearrangement | Two-step process via a carbocation intermediate. acs.org | Computational (DFT) and experimental studies. acs.org |
| Chiral Phosphoric Acid Catalyzed Desymmetrization | H-bonding and C-H···O=S interactions in the transition state. researchgate.net | Experimental and computational studies. researchgate.net |
| Tandem Cyclopropanation/Cope Rearrangement | Spontaneous rearrangement of a strained cyclopropane (B1198618) intermediate. scribd.com | Synthetic application and mechanistic proposal. scribd.com |
Diastereoselective Synthetic Pathways to this compound Stereoisomers
The control of stereochemistry is a central challenge in the synthesis of this compound, which possesses multiple stereocenters. Diastereoselective synthetic pathways are therefore essential for accessing specific stereoisomers.
One effective strategy involves the diastereoselective preparation of key intermediates. For example, a novel procedure for the diastereoselective synthesis of cis-2,5-disubstituted pyrrolidines has been developed, which can then undergo an intramolecular enyne metathesis to construct the bridged azabicyclic core of this compound. researchgate.net
Aldol (B89426) reactions of tropinone promoted by chiral lithium amides have been utilized as a diastereoselective and enantioselective key step in the synthesis of various tropane derivatives. researchgate.net The choice of chiral base and reaction conditions allows for the selective formation of either the syn or anti aldol adduct, which can then be further elaborated to different stereoisomers of this compound and its analogues.
The reduction of the carbonyl group in tropinone derivatives is another critical step where diastereoselectivity is important. The stereochemical outcome of this reduction dictates the orientation of the hydroxyl group in tropanol precursors, which in turn influences the stereochemistry of the final this compound product.
Furthermore, an aldimine cross-coupling reaction has been reported for the diastereoselective synthesis of unsymmetrical 1,2-diamines. organic-chemistry.org Depending on the workup and reduction conditions, either the syn- or anti-configured product can be obtained. organic-chemistry.org Such methods for controlling the stereochemistry of substituents are crucial for the synthesis of specific this compound stereoisomers.
Development of this compound Analogues and Bioisosteres
To explore the structure-activity relationships (SAR) of this compound and to develop novel compounds with improved pharmacological profiles, significant effort has been dedicated to the design and synthesis of its analogues and bioisosteres.
A notable class of this compound analogues involves the replacement of the acetyl group with various diazine moieties, which act as bioisosteres. nih.gov The synthesis of these analogues often starts from enantiomerically pure N-protected (+)-2-tropanone. A key step in the synthetic sequence is a palladium-catalyzed Stille cross-coupling reaction between the vinyl triflate of the tropanone and a tributylstannyl diazine. nih.gov
This approach has led to the successful synthesis of pyridazine-, pyrimidine-, and pyrazine-containing analogues of (-)-ferruginine. nih.gov These modifications have a significant impact on the binding affinity of the compounds for nicotinic acetylcholine (B1216132) receptors (nAChRs). For instance, one of the synthesized diazine analogues exhibited a 30-fold improvement in affinity for the α4β2 nAChR subtype compared to the parent compound, (-)-ferruginine. nih.gov The structures of these novel analogues have been confirmed by spectral data and, in some cases, by X-ray crystallography. nih.gov
| Diazine Moiety | Synthetic Strategy | Key Reaction |
| Pyridazine | Bioisosteric replacement of acetyl group. nih.gov | Palladium-catalyzed Stille cross-coupling. nih.gov |
| Pyrimidine (B1678525) | Bioisosteric replacement of acetyl group. nih.govacs.org | Palladium-catalyzed Stille cross-coupling. nih.govacs.org |
| Pyrazine | Bioisosteric replacement of acetyl group. nih.gov | Palladium-catalyzed Stille cross-coupling. nih.gov |
Another important class of this compound analogues is the pyranotropanes, which are conformationally restricted derivatives. ingentaconnect.com The synthesis of these compounds often utilizes enantiopure ecgonine (B8798807) methyl ester, derived from the "chiral pool." A key step in their synthesis is the condensation of the ecgonine derivative with the lithium anion of an N-substituted aldimine, followed by cyclization with trifluoroacetic acid (TFA). ingentaconnect.com
These pyranotropane analogues were designed as bioisosteric replacements for the marine toxin pinnamine, which shares structural similarities with this compound. ingentaconnect.com Despite the structural resemblance to potent alkaloids, the synthesized pyranotropanes exhibited lower affinities for nAChRs. ingentaconnect.com
The derivatization and modification of the tropane scaffold itself provide a broad avenue for creating a diverse range of this compound analogues. researchgate.netnih.gov A general and versatile synthetic strategy for accessing various substituted tropanes involves the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement to construct the 8-azabicyclo[3.2.1]octane core. nih.gov This approach allows for late-stage functionalization at the N8, C3, C6, and C7 positions, enabling the synthesis of a wide array of analogues. nih.gov
Modifications include N-alkylation, esterification or acylation at the C3 position, and introduction of substituents at the C6 and C7 positions. nih.gov For example, N-ethylation can be achieved through a multi-step sequence involving deprotection and reductive amination. nih.gov The synthesis of C6/C7-substituted analogues has been accomplished via dihydroxylation of a trop-6-ene intermediate. nih.gov Furthermore, the synthesis of novel phenyltropane derivatives has also been explored. researchgate.net These derivatization strategies are crucial for fine-tuning the biological activity of this compound-based compounds. researchgate.netuni-regensburg.de
Introduction of Novel Substituents for Chemical Space Exploration
The exploration of the chemical space around the this compound scaffold is crucial for modulating its biological activity and developing new therapeutic agents. Researchers have introduced a variety of substituents at different positions of the 8-azabicyclo[3.2.1]octane core, leading to the generation of diverse analogue libraries.
Synthetic modifications have primarily focused on creating analogues of anatoxin-a and related homotropanes, which share structural similarities with this compound. nih.govresearchgate.net For instance, N-substituted nortropane and norgranatane derivatives have been synthesized from tropinone and granatanone. researchgate.net These modifications allow for a systematic study of how different functional groups on the nitrogen atom influence the molecule's properties.
A notable strategy involves the bioisosteric replacement of key pharmacophoric elements. In a series of anatoxin-a analogues, the 3-pyridyl moiety was replaced with various diazines, such as 4-pyridazinyl, 5-pyrimidinyl, or 2-pyrazinyl groups. uni-duesseldorf.de This was achieved through palladium-catalyzed Suzuki or Stille cross-coupling reactions. uni-duesseldorf.de The resulting pyrimidine-containing bioisostere demonstrated high affinity and selectivity for nicotinic acetylcholine receptor (nAChR) subtypes. uni-duesseldorf.de Such substitutions are critical for understanding structure-activity relationships (SAR) and optimizing ligand-receptor interactions. researchgate.net
Furthermore, the synthesis of analogues with modifications on the side chain has been explored. An enantioselective approach to a methyl analogue of this compound (2-acetyltropane) has been reported, starting from an enantioselective aldol reaction of tropinone with acetaldehyde. researchgate.net This method allows for the introduction of smaller alkyl ketone side chains in place of the benzoyl group found in this compound.
The generation of these novel substituted analogues provides valuable tools for probing the binding sites of nicotinic receptors and for the potential development of treatments for neurological disorders. nih.govresearchgate.net
Comparative Analysis of Synthetic Efficiency, Yields, and Stereocontrol
The synthesis of this compound, a tropane alkaloid containing the 8-azabicyclo[3.2.1]octane ring system, has been approached through numerous strategies, each with varying degrees of efficiency, yield, and stereocontrol. bham.ac.uk A comparative analysis of these methodologies is essential for identifying the most practical and effective routes for its production.
The following table provides a comparative overview of selected synthetic routes to this compound, highlighting key metrics of efficiency.
| Starting Material | Key Strategy | Number of Steps | Overall Yield (%) | Stereoselectivity (ee/d.r.) | Reference |
| 1-Aminocyclohept-4-ene derivative | Pseudotransannular ring opening | - | High | Excellent | researchgate.net |
| Betti base derivative | RCM / 1,3-Dipolar cycloaddition | 9 | 46 | Enantioselective | acs.org, researchgate.net |
| Tropinone | Desymmetrization via unsaturated sulfoxide | 6 (to intermediate) | 19 | Diastereomeric sulfoxides | researchgate.net |
| Tropinone | Enantioselective aldol reaction/deoxygenation | 4 | 35 | 90-99% ee | researchgate.net |
| (Rac)-methyl carbamate | Palladium-catalyzed aminocarbonylation | 4 (to intermediate) | 49 (to intermediate) | Racemic | bham.ac.uk |
| 5-aminocyclohept-1-ene | Brønsted acid-catalyzed ring opening | 8 | Moderate | Racemic (final product) | csic.es |
Structure Activity Relationship Sar Studies of Ferruginine and Derivatives
Elucidation of the Ferruginine Pharmacophore and its Structural Determinants
The pharmacophore for this compound and related compounds represents the essential three-dimensional arrangement of molecular features necessary for recognition and binding to nicotinic acetylcholine (B1216132) receptors. The key determinants for high-affinity binding are generally understood to involve a cationic center and a hydrogen bond acceptor (HBA), positioned at a specific distance from each other. uni-bonn.denih.gov
For this compound, the critical components of its pharmacophore are:
A Cationic Center: The nitrogen atom within the 8-azabicyclo[3.2.1]octane core becomes protonated at physiological pH. This positively charged center is crucial for forming a cation-π interaction with aromatic amino acid residues in the binding pocket of the nAChR. uni-bonn.de
A Hydrogen Bond Acceptor (HBA): The oxygen atom of the acetyl group serves as a primary hydrogen bond acceptor. This feature is vital for forming a hydrogen bond with a corresponding donor group on the receptor, further stabilizing the ligand-receptor complex. uni-bonn.denih.gov
Spatial Arrangement: The rigid 8-azabicyclo[3.2.1]octane skeleton holds the cationic nitrogen and the HBA in a well-defined spatial orientation. The specific distance and angle between these two key features are critical for optimal receptor fit and high-affinity binding. nih.gov Models developed for nAChR agonists often define ideal distances and angles between these pharmacophoric points to rationalize activity and guide the design of new ligands. nih.gov
Impact of Chemical Modifications on Nicotinic Acetylcholine Receptor (nAChR) Binding
Chemical modifications of the this compound scaffold have provided significant insights into its interaction with various nAChR subtypes. Researchers have systematically altered different parts of the molecule—the bicyclic core, the acetyl moiety, and the stereochemistry—to map the binding requirements of these receptors.
This compound and its derivatives exhibit varied binding affinities and selectivity for different nAChR subtypes. Natural alkaloids like (+)-ferruginine often show high affinity for the α4β2 subtype, which is the most abundant nAChR in the mammalian brain, but they may lack selectivity against other subtypes like α7 and α3β4. uni-bonn.de
SAR studies have focused on creating analogues with improved selectivity. For instance, replacing the acetyl group of (-)-ferruginine with various diazine rings has led to compounds with significantly enhanced affinity for the α4β2 subtype and a remarkable decrease in affinity for the α7 subtype. nih.govresearchgate.net One such pyrimidine-containing analogue demonstrated a 30-fold improvement in affinity for the α4β2 receptor compared to the parent compound, alongside a substantially improved selectivity ratio over the α7 subtype. nih.govresearchgate.net
The following table summarizes the binding affinities (Ki, in nM) of (-)-ferruginine and some of its diazine-containing bioisosteres for α4β2 and α7 nAChR subtypes.
| Compound | Bioisosteric Moiety | α4β2 Ki (nM) | α7 Ki (nM) | Selectivity Ratio (α7/α4β2) |
|---|---|---|---|---|
| (-)-Ferruginine | Acetyl | 110 | 13000 | 118 |
| Pyridazine analogue | Pyridazine | 150 | >100000 | >667 |
| Pyrimidine (B1678525) analogue | Pyrimidine | 3.7 | >100000 | >27027 |
| Pyrazine analogue | Pyrazine | 52 | >100000 | >1923 |
Data sourced from scientific literature. nih.govuni-bonn.de
The 8-azabicyclo[3.2.1]octane core, also known as a tropane (B1204802) scaffold, is a fundamental structural element for the activity of this compound. This rigid bicyclic system serves several critical functions in receptor recognition:
Conformational Rigidity: The scaffold's rigidity limits the number of possible conformations the molecule can adopt. This pre-organizes the key pharmacophoric elements—the cationic nitrogen and the hydrogen-bonding side chain—into an optimal orientation for binding to the nAChR, reducing the entropic penalty upon binding. nih.govuni-regensburg.de
Precise Positioning of Substituents: The tropane core acts as a scaffold that precisely positions the functional groups in three-dimensional space. This ensures that the cationic nitrogen and the hydrogen bond acceptor are presented to the receptor at the correct distance and geometry for a high-affinity interaction. uni-regensburg.de
Contribution to Binding: The bicyclic structure itself can contribute to binding through van der Waals or hydrophobic interactions with the receptor pocket. The design of novel ligands based on this and similar azabicyclic cores has been a fruitful area of research for targeting nAChRs. nih.govnih.gov
A prominent example is the substitution of the acetyl moiety with various diazine rings, such as pyridazine, pyrimidine, and pyrazine. nih.govresearchgate.net These aromatic heterocycles serve as effective bioisosteres for the acetyl group because they also possess a hydrogen bond accepting nitrogen atom. However, the electronic properties and spatial arrangement of the nitrogen atoms within these rings differ, leading to distinct binding profiles. uni-bonn.de
Pyridazine, Pyrimidine, and Pyrazine Analogues: Studies have shown that replacing the acetyl group with these diazine nuclei results in ligands with high to moderate affinity for the α4β2 nAChR subtype, while demonstrating remarkably low affinity for the α7 subtype. nih.govresearchgate.net The pyrimidine analogue was found to be the most potent, with a Ki value of 3.7 nM for the α4β2 receptor. nih.govresearchgate.net This suggests that the specific electronic density and hydrogen bond acceptor capability of the pyrimidine ring are particularly favorable for interaction with the α4β2 binding site. uni-bonn.de
The interaction between this compound analogues and nAChRs is highly dependent on stereochemistry. The three-dimensional arrangement of atoms is critical for achieving a precise fit within the chiral binding pocket of the receptor. Consequently, different enantiomers of a this compound derivative can exhibit vastly different binding affinities and selectivities.
Research has consistently utilized enantiomerically pure starting materials to synthesize specific stereoisomers of this compound analogues. nih.govresearchgate.net For example, studies on diazine-containing bioisosteres of (-)-ferruginine were conducted using enantiopure compounds to ensure that the observed biological activity could be attributed to a single, well-defined stereoisomer. nih.govresearchgate.net This approach is essential because the binding sites of nAChRs are asymmetric, and they preferentially bind one enantiomer over the other. The synthesis of specific enantiomers allows for a clear understanding of the SAR and helps in designing ligands with improved selectivity for specific nAChR subtypes. nih.gov
Computational Methodologies in SAR Analysis
Computational chemistry provides powerful tools for analyzing and predicting the structure-activity relationships of nAChR ligands like this compound. nih.govuni-bonn.de These methods complement experimental data by offering insights into the molecular interactions that govern binding affinity and selectivity.
Pharmacophore Modeling: Computational models are used to define the essential 3D features of a ligand that are required for nAChR binding. nih.gov These models help in understanding why certain structural modifications lead to increased or decreased activity and can be used to screen virtual libraries for new potential ligands.
Molecular Docking: Docking simulations are employed to predict the preferred orientation of this compound and its analogues within the nAChR binding site. These simulations can help visualize the key interactions, such as cation-π stacking and hydrogen bonding, between the ligand and specific amino acid residues of the receptor. This information is invaluable for rationalizing observed SAR data and for designing new analogues with enhanced binding properties.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. wikipedia.orguni-bonn.de By identifying the physicochemical properties that are most important for activity, QSAR models can predict the potency of novel, unsynthesized compounds, thereby guiding synthetic efforts toward more promising candidates.
These computational approaches are integral to modern drug design and have been instrumental in refining the understanding of the complex SAR of this compound-type compounds. uni-bonn.dedovepress.com
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking simulations have been instrumental in providing a three-dimensional perspective on the binding modes of this compound analogs within the ligand-binding domain of nAChRs. Although specific docking studies focusing solely on this compound are not extensively detailed in publicly available literature, the principles of nAChR-ligand interactions, derived from studies on related compounds and homology models of the receptor, offer significant insights.
The ligand-binding pockets of nAChRs are located at the interface between two adjacent subunits and are formed by several loops: A, B, and C from the principal component (an α subunit) and D, E, and F from the complementary component. nih.gov Aromatic residues such as tyrosine (Tyr) and tryptophan (Trp) are highly conserved within these loops and are crucial for forming the "aromatic box" that stabilizes the cationic head of ligands like this compound through cation-π interactions. nih.gov
Computational modeling of the α4β2 nAChR subtype, a primary target for this compound, has identified key residues involved in ligand binding. These include Trp156, Tyr204, and Tyr197, which contribute to the aromatic box, as well as other residues that form hydrogen bonds and van der Waals contacts. proceedings.science For this compound and its derivatives, the protonated tropane nitrogen is predicted to be oriented towards the electron-rich faces of these aromatic rings. The acetyl group of this compound likely acts as a hydrogen bond acceptor, interacting with a hydrogen bond donor residue within the binding site.
Simulations of various nicotinic ligands have demonstrated that specific interactions with residues on both the principal and complementary faces of the binding pocket dictate subtype selectivity. Modifications to the this compound scaffold can alter these interactions, leading to enhanced affinity for a particular subtype. For instance, the introduction of different substituents can create new hydrogen bonding opportunities or steric clashes that favor binding to one nAChR subtype over another.
Table 1: Key Amino Acid Residues in the nAChR α4β2 Binding Site and Their Postulated Interactions with this compound-like Ligands
| Loop | Subunit | Residue | Postulated Interaction Type |
| B | α4 | Trp156 | Cation-π, Hydrogen Bonding |
| C | α4 | Tyr197 | Cation-π |
| C | α4 | Tyr204 | Cation-π, Hydrophobic |
| D | β2 | Trp57 | Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. For this compound and its analogs, 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to gain predictive insights into their binding affinity for the (α4)2(β2)3 nAChR subtype. nih.gov
In a notable 3D-QSAR study, a training set of 45 nAChR ligands, including derivatives of this compound, was used to develop statistically robust CoMFA and CoMSIA models. nih.gov These models demonstrated good predictive power, which is essential for the rational design of new, more potent, and selective ligands. nih.gov
The CoMFA model is based on the steric and electrostatic fields of the molecules, while the CoMSIA model includes additional descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. The statistical significance of these models is assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). For the aforementioned study, the models yielded high statistical values, indicating their reliability. nih.gov
Table 2: Statistical Results of CoMFA and CoMSIA Models for this compound Derivatives and Related nAChR Ligands
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Number of Components | Predictive r² |
| CoMFA | 0.692 | 0.928 | 3 | 0.614 |
| CoMSIA | 0.701 | 0.899 | 3 | 0.660 |
Data sourced from Gohlke et al. (2003). nih.gov
The graphical output of these 3D-QSAR analyses is presented as contour maps, which visualize the regions around the aligned molecules where specific physicochemical properties are correlated with changes in binding affinity.
Steric Fields: The CoMFA and CoMSIA contour maps indicated that bulky substituents in certain regions of the molecule could either enhance or diminish binding affinity. For instance, sterically favorable regions (often depicted in green) suggest that larger groups are preferred, while unfavorable regions (yellow) indicate that smaller substituents are desirable to avoid steric clashes within the receptor's binding pocket.
Electrostatic Fields: These maps highlight areas where positive or negative electrostatic potential is correlated with activity. Blue contours typically indicate regions where electropositive groups enhance affinity, which is consistent with the importance of the cationic nitrogen in this compound. Red contours signify areas where electronegative groups, such as the oxygen of the acetyl group, are favorable, likely due to hydrogen bonding or other electrostatic interactions. nih.gov
Hydrophobic and Hydrogen Bond Fields (CoMSIA): The CoMSIA model provided further insights. Hydrophobic contour maps showed regions where lipophilic groups would increase binding affinity, while hydrogen bond acceptor and donor maps indicated favorable positions for these functional groups. The analysis revealed that modifications to the aromatic ring systems of the ligands could be rationalized based on these properties, guiding the design of new analogs with improved affinity. nih.gov
These QSAR models serve as powerful predictive tools, enabling the in silico screening of virtual compounds and prioritizing the synthesis of derivatives with the highest probability of being potent and selective nAChR ligands.
Pharmacological and Mechanistic Investigations of Ferruginine
Modulation of Nicotinic Acetylcholine (B1216132) Receptors by Ferruginine
This compound, a tropane (B1204802) alkaloid originally isolated from the plant Darlingia ferruginea, has been identified as a potent agonist of nicotinic acetylcholine receptors (nAChRs). mdpi.com These receptors, which are ligand-gated ion channels, are critical for fast synaptic transmission in the central and peripheral nervous systems. uni-bonn.deresearchgate.net The interaction of this compound with nAChRs has been a subject of significant research, focusing on its agonistic properties, subtype selectivity, and the underlying mechanisms of action.
This compound functions as a nicotinic agonist, meaning it binds to and activates nAChRs. vulcanchem.com The activation of these receptors by an agonist like this compound leads to a conformational change in the receptor protein, causing the opening of an integrated ion channel. biorxiv.orgnih.gov This channel is permeable to cations, primarily sodium and potassium, and in some cases calcium, resulting in a net inward flow of positively charged ions. wikipedia.org This influx of cations depolarizes the postsynaptic membrane, leading to an excitatory postsynaptic potential and subsequent neuronal signaling. wikipedia.org
The general mechanism for nAChR activation involves the agonist binding with a higher affinity to the open-channel conformation of the receptor compared to its closed state. nih.gov This preferential binding stabilizes the open state, thereby increasing the probability of channel opening. biorxiv.org The energy from this high-affinity binding is converted into the energy required for the conformational change, or 'gating', of the receptor. biorxiv.org Studies on nAChR agonists suggest a 'zipper' mechanism, where the receptor progresses through a sequence of energy-linked domain rearrangements to open the channel. biorxiv.org
Research has also shown that chemical modifications to the this compound structure can influence its agonistic properties. Notably, N-methylation of this compound to form this compound methiodide results in enhanced nicotinic activity. nih.gov This is in contrast to some other nicotinic agonists where N-methylation leads to diminished activity. nih.gov
Nicotinic acetylcholine receptors are a diverse family of proteins, assembled from various combinations of different subunits (e.g., α2-α10 and β2-β4 in neurons). frontiersin.orgfrontiersin.org This diversity results in numerous nAChR subtypes with distinct pharmacological and functional properties. This compound has been shown to interact with several of these subtypes, although with varying degrees of affinity and selectivity.
Initial studies characterized this compound as a relatively weak agonist at neuronal nAChRs. mdpi.com However, further investigations revealed that natural alkaloids such as (+)-ferruginine possess a high affinity for the α4β2 nAChR subtype, which is the most abundant type in the mammalian brain. uni-bonn.de Despite this high affinity, its selectivity for this subtype over others, such as the α7, α3β4, and muscle-type nAChRs, is not pronounced. uni-bonn.de
The functional efficacy of this compound and its derivatives has been explored through electrophysiological studies. For instance, this compound methiodide has been shown to induce ion channel openings with distinct properties when compared to other nicotinic agonists. The following table summarizes the channel properties induced by various nicotinic agonists, including this compound methiodide, at frog nicotinic acetylcholine receptors.
| Agonist | Relative Potency | Channel Lifetime (ms at -80mV) |
|---|---|---|
| (-)-Ferruginine methiodide | 4.5 ± 0.8 | 2.86 ± 0.12 |
| Acetylcholine | 1.0 | 1.08 ± 0.04 |
| Carbamylcholine | 0.16 ± 0.02 | 1.83 ± 0.05 |
| (-)-Cytisine | 15.0 ± 1.3 | 1.45 ± 0.04 |
| Arecolone methiodide | 9.6 ± 1.8 | 2.02 ± 0.08 |
| (±)-Muscarone | 8.1 ± 1.7 | 1.68 ± 0.05 |
Data sourced from studies on frog rectus abdominis muscle and sartorius muscle fibers.
These data indicate that this compound methiodide induces channel openings with a longer lifetime compared to acetylcholine and some other agonists, which is a measure of its functional efficacy at the single-channel level.
The binding of this compound to nAChRs initiates a cascade of events that modulate cholinergic neurotransmission. Cholinergic neurotransmission is a fundamental process involving the synthesis of acetylcholine (ACh) from choline (B1196258) and acetyl coenzyme A, its storage in synaptic vesicles, release into the synaptic cleft upon neuronal depolarization, binding to postsynaptic receptors, and subsequent degradation by acetylcholinesterase. researchgate.netmhmedical.com
By acting as an agonist, this compound mimics the action of acetylcholine at the receptor level, thereby directly stimulating the postsynaptic neuron. mhmedical.com This stimulation can lead to various downstream effects. For instance, the activation of nAChRs, particularly the α7 subtype which has high calcium permeability, can lead to an influx of Ca²⁺ ions. nih.govamegroups.org This increase in intracellular calcium can act as a second messenger, triggering a variety of intracellular signaling pathways. wikipedia.orgnih.gov One such pathway is the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is associated with neuroprotective effects and the promotion of neuronal survival. nih.gov
The modulation of cholinergic pathways by this compound is complex and depends on the specific nAChR subtype involved and its location (presynaptic or postsynaptic). frontiersin.orgnih.gov Presynaptic nAChRs can modulate the release of acetylcholine and other neurotransmitters, while postsynaptic receptors are primarily involved in the direct transmission of the nerve impulse. frontiersin.org
Preclinical Exploration of Biological Activities (excluding clinical outcomes)
The unique interaction of this compound with nAChRs has prompted preclinical investigations into its broader biological activities, particularly its neuropharmacological profile and its potential interactions with other biological macromolecules.
The neuropharmacological activity of this compound is intrinsically linked to its function as a nicotinic agonist. Its ability to modulate nAChR activity makes it a valuable pharmacological tool for studying the structure and function of these receptors. vulcanchem.com The rigid structure of this compound provides a good scaffold for understanding the pharmacophore of nicotinic ligands. vulcanchem.com
Receptor occupancy (RO) assays are crucial in neuropharmacology to determine the extent to which a drug binds to its target receptor at various concentrations. nih.govmlm-labs.com These assays can be performed in vivo or ex vivo and typically involve competition between the drug being tested and a radiolabeled ligand for the receptor. researchgate.net While specific receptor occupancy data for this compound are not extensively detailed in the available literature, the principles of these assays are well-established. For a given dose, the percentage of receptors occupied by the drug can be quantified, providing insights into the dose-response relationship and the concentration of the drug needed to achieve a therapeutic effect. nih.govresearchgate.net The affinity of this compound for different nAChR subtypes, as determined by radioligand binding assays, provides an indirect measure of its potential receptor occupancy.
The following table presents the binding affinities (Ki values) of (+)-ferruginine for different nAChR subtypes, which informs its neuropharmacological profile.
| nAChR Subtype | Ki (nM) |
|---|---|
| α4β2 | High Affinity |
| α7 | Lower Affinity |
| α3β4 | Lower Affinity |
| (α1)₂β1γδ (muscle type) | Lower Affinity |
Data based on in vitro radioligand binding studies. uni-bonn.de
Beyond its well-documented interaction with nAChRs, the potential for this compound and its derivatives to interact with other biological macromolecules is an area of emerging research. The chemical structure of this compound, featuring a tropane skeleton, allows for specific three-dimensional conformations that can facilitate interactions with proteins and nucleic acids. researchgate.net
Proteins and Enzymes: The ability of this compound methiodide to interact with enzymes has been suggested as a potential area for its application in pharmacology, possibly as an inhibitor for certain therapeutic targets. ontosight.ai The interactions between small molecules like this compound and proteins are governed by various non-covalent forces, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions. mdpi.comscitechnol.com These interactions can lead to conformational changes in the protein, thereby modulating its activity. mdpi.com While specific enzymatic targets for this compound have not been definitively identified, its structural features make it a candidate for such interactions.
DNA: There is some indication that compounds structurally related to this compound may interact with DNA. For instance, some tropane alkaloids are being explored for their ability to bind to DNA, potentially leading to effects such as the induction of apoptosis in cancer cells. The interaction with DNA can occur through various modes, such as intercalation between base pairs or binding to the grooves of the DNA helix. nih.gov There is also a mention of potential DNA strand cleavage associated with this compound in a broader chemical context. semanticscholar.org However, direct and detailed studies on the specific binding and functional consequences of this compound's interaction with DNA are limited.
Cellular and Subcellular Mechanisms Underlying Observed Biological Responses
The biological activity of this compound at the cellular and subcellular level is primarily understood through its interaction with specific protein targets, leading to the modulation of cellular signaling pathways. Research has pinpointed its significant effects on the cholinergic system, particularly its role as a ligand for nicotinic acetylcholine receptors (nAChRs).
The primary cellular targets for this compound are nicotinic acetylcholine receptors, which are ligand-gated ion channels located in the plasma membrane of neurons and at the neuromuscular junction. uni-bonn.deebi.ac.uk As an agonist, this compound binds to these receptors, initiating a conformational change that opens the channel pore. nih.gov This event allows the influx of cations, primarily sodium (Na+) and calcium (Ca2+), leading to depolarization of the cell membrane and the generation of an excitatory postsynaptic potential. This initial depolarization can trigger a cascade of downstream cellular events, including the firing of action potentials and the activation of voltage-gated ion channels.
The interaction between this compound and the nAChR binding site is thought to be governed by specific molecular interactions. Like other high-affinity nAChR ligands, the molecular recognition process likely involves cation-pi interactions between the positively charged nitrogen of this compound and aromatic amino acid residues in the receptor's binding pocket, as well as the formation of hydrogen bonds. uni-bonn.de
Receptor Subtype Selectivity
The diverse family of nAChRs is composed of different subunit combinations, resulting in various receptor subtypes with distinct pharmacological properties and anatomical distributions. uni-bonn.de this compound, along with other natural alkaloids like cytisine (B100878) and anatoxin-a, has demonstrated a high binding affinity for the α4β2 nAChR subtype. uni-bonn.de This subtype is the most abundant nicotinic receptor in the mammalian brain and is a key target for therapeutic development for various neurological disorders. uni-bonn.de
Structure-activity relationship studies have been crucial in understanding and improving the selectivity of this compound-based compounds. By synthesizing and evaluating novel analogues, researchers aim to enhance affinity for specific subtypes while minimizing off-target effects. For example, the bioisosteric replacement of the acetyl group in (-)-Ferruginine with various diazine nuclei has led to the development of new ligands. nih.gov These analogues have shown high to moderate affinity for the central α4β2 nAChR subtype but remarkably low affinity for the α7 nAChR subtype. nih.gov One such pyridazine-containing analogue demonstrated a 30-fold increase in affinity for the α4β2 subtype compared to the parent compound, (-)-Ferruginine, significantly improving its selectivity. nih.gov
| Compound | Modification | α4β2 nAChR Affinity (Ki, nM) | α7 nAChR Affinity (Ki, nM) | Selectivity Ratio (α7/α4β2) |
|---|---|---|---|---|
| (-)-Ferruginine | Lead Compound | 111 | >10,000 | >90 |
| Pyridazine analogue | Acetyl group replaced by pyridazine | 3.7 | >10,000 | >2700 |
| Pyrimidine (B1678525) analogue | Acetyl group replaced by pyrimidine | 230 | >10,000 | >43 |
| Pyrazine analogue | Acetyl group replaced by pyrazine | 120 | >10,000 | >83 |
Modulation of Ion Channel Properties
Beyond simple receptor activation, studies on this compound methiodide, a derivative, have shown that it influences the biophysical properties of the nAChR ion channel. nih.gov When applied to frog sartorius muscle fibers, various nicotinic agonists induced end-plate current "noise" that could be analyzed to determine channel properties. nih.gov For all agonists tested, including this compound methiodide, the average channel lifetimes were dependent on the membrane potential. nih.gov However, the degree of this voltage sensitivity varied between the different agonists. nih.gov Furthermore, the channel conductance, a measure of the ion flow through a single open channel, was also found to vary significantly among the agonists, though it was independent of membrane potential. nih.gov
| Agonist | Relative Potency (Carbamylcholine = 1) | Mean Channel Lifetime at -80mV (ms) | Single Channel Conductance (pS) |
|---|---|---|---|
| (+)-Anatoxin-a | 11.2 | 0.45 | 31.4 |
| (-)-Ferruginine methiodide | Not Reported in this specific format | 0.86 | 27.7 |
| Carbamylcholine | 1.0 | 1.03 | 25.5 |
| Arecolone methiodide | 8.6 | 0.30 | 29.2 |
Downstream Signaling and Neurotransmitter Release
The activation of nAChRs by agonists like this compound has significant consequences for cellular signaling. The influx of Ca2+ through the receptor channel acts as a second messenger, triggering various intracellular signaling cascades. In the central nervous system, the activation of presynaptic nAChRs, particularly the α4β2 and α7 subtypes, is known to facilitate the release of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine itself. frontiersin.org By stimulating these receptors, this compound can modulate synaptic transmission and neuronal network activity, which underlies its potential neuropharmacological effects. The enhanced neurotransmitter release is a direct consequence of the initial membrane depolarization and Ca2+ entry mediated by the receptor.
While the primary mechanism of this compound is as a nAChR agonist, some literature also mentions it in the context of acetylcholinesterase (AChE) inhibition. AChE is the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine in the synaptic cleft, thus terminating its action. nih.gov Inhibiting this enzyme increases the concentration and duration of acetylcholine in the synapse, enhancing cholinergic transmission. nih.govwikipedia.org However, the bulk of detailed mechanistic research on this compound has focused on its direct action on nAChRs rather than on AChE inhibition.
Biosynthetic Pathways and Metabolic Engineering of Ferruginine
Elucidation of in planta Ferruginine Biosynthesis
The biosynthesis of tropane (B1204802) alkaloids like this compound generally begins with the recruitment of amino acids from primary metabolism to form a nitrogen-containing ring structure. nih.gov Research into the biosynthesis of this compound is largely built upon the foundational knowledge of more common tropane alkaloids, such as cocaine and scopolamine (B1681570).
Precursor Incorporation Studies (e.g., Ornithine, Proline) and Tracer Experiments
The core tropane ring structure originates from the amino acid L-ornithine, with L-proline and L-arginine serving as interconvertible precursors. nih.govwikipedia.org Tracer experiments are fundamental to elucidating these metabolic pathways. nih.gov In these studies, isotopically labeled compounds (e.g., with ¹³C or ¹⁴C) are supplied to the plant or cell culture, and the resulting products are analyzed to determine the position and extent of label incorporation. nih.gov
For tropane alkaloids in general, feeding studies with labeled ornithine have confirmed its role as a primary precursor. researchgate.net The pathway proceeds via the decarboxylation of ornithine to form putrescine. nih.gov This step is a critical branch point, diverting primary metabolites into the specialized alkaloid pathway. Subsequent methylation of putrescine yields N-methylputrescine, a key intermediate committed to tropane alkaloid synthesis. nih.gov Oxidation of N-methylputrescine leads to 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. nih.gov This cation represents the central pyrrolidine (B122466) ring of the tropane skeleton.
Tracer experiments using DL-[2-³H,5-¹⁴C]- and DL-[(RS)-5-³H,5-¹⁴C]ornithine in various plant species have demonstrated that the conversion of ornithine to proline occurs with the loss of the alpha-hydrogen atom, indicating a route via α-keto-δ-aminovaleric acid. nih.gov While these specific studies focused on proline biosynthesis, they underscore the type of tracer experiments used to map out these intricate pathways. nih.gov Similar pulse-chase experiments using ¹³CO₂ as a universal tracer can track the flow of carbon through the entire metabolic network, providing comprehensive data on the formation of alkaloids like nicotine (B1678760) from primary precursors. nih.gov
Although direct tracer studies exclusively for this compound are not extensively documented in the provided results, the established pathway for the tropane core from ornithine is considered the conserved route. The remainder of the this compound carbon skeleton is thought to be derived from acetate (B1210297) units. nih.gov
Identification and Characterization of Putative Enzymatic Steps and Genetic Determinants
The enzymatic machinery for tropane alkaloid biosynthesis has been primarily studied in species from the Solanaceae family. researchgate.net The genes encoding these enzymes are often found to be clustered within the plant genome. nih.gov
Key enzymes in the initial stages of the tropane alkaloid pathway include:
Ornithine Decarboxylase (ODC) and Arginine Decarboxylase (ADC) : These enzymes catalyze the formation of putrescine from ornithine and arginine, respectively. nih.gov
Putrescine N-methyltransferase (PMT) : This enzyme is considered a rate-limiting step, catalyzing the methylation of putrescine to N-methylputrescine. nih.govresearchgate.net Its genetic manipulation has been a key target for metabolic engineering. researchgate.net
Methylputrescine Oxidase (MPO) : This copper-dependent enzyme oxidizes N-methylputrescine to 4-methylaminobutanal. mdpi.com
Following the formation of the N-methyl-Δ¹-pyrrolinium cation, the pathway diverges to form various tropane alkaloids. The specific enzymes that catalyze the final steps leading to the unique enone functionality of this compound have not yet been fully characterized. The identification of these specific genetic determinants remains an active area of research, likely requiring comparative transcriptomics and co-expression analysis in this compound-producing species, similar to the approaches used for discovering steroidal glycoalkaloid genes in tomato and potato. nih.gov
Comparative Biosynthetic Pathways with Other Tropane Alkaloids
This compound belongs to the tropane alkaloid family, which includes well-known compounds like cocaine, atropine, and scopolamine. nih.govvulcanchem.com These alkaloids share the bicyclic 8-azabicyclo[3.2.1]octane core, which originates from the same initial precursors: ornithine and a short acetate-derived chain. nih.govnih.gov The primary divergence in their biosynthetic pathways occurs after the formation of the tropane ring system.
| Feature | This compound Pathway (Putative) | Cocaine Pathway | Scopolamine Pathway |
| Family | Proteaceae mdpi.com | Erythroxylaceae nih.gov | Solanaceae researchgate.net |
| Initial Precursor | Ornithine/Arginine nih.gov | Ornithine/Arginine nih.gov | Ornithine/Arginine nih.gov |
| Key Intermediate | N-methyl-Δ¹-pyrrolinium cation nih.gov | N-methyl-Δ¹-pyrrolinium cation nih.gov | N-methyl-Δ¹-pyrrolinium cation nih.gov |
| Core Structure | 8-azabicyclo[3.2.1]octane vulcanchem.com | 8-azabicyclo[3.2.1]octane nih.gov | 8-azabicyclo[3.2.1]octane nih.gov |
| Key Diverging Enzyme | Unknown | Cocaine Synthase mdpi.com | Hyoscyamine (B1674123) 6β-hydroxylase (H6H) researchgate.net |
| Final Modification | Formation of an enone structure | Esterification with benzoic acid and methanol (B129727) mdpi.com | Epoxidation of hyoscyamine researchgate.net |
The biosynthesis of anatoxin-a, a homotropane alkaloid, provides an interesting contrast. While its homotropane scaffold is also derived from glutamate (B1630785) or ornithine, the C(1) carboxylic acid of glutamate is retained in the final structure, which is a key difference from the biosynthesis of classic tropane alkaloids. nih.gov This highlights the evolutionary divergence of related alkaloid pathways from common metabolic building blocks.
Strategies for Metabolic Engineering to Enhance this compound Production
Metabolic engineering offers powerful tools to increase the production of valuable plant-derived natural products like this compound. nih.govnih.gov These strategies aim to overcome the limitations of low abundance in natural sources by modifying the metabolic networks of plants or microbial hosts. nih.govrsc.org
Genetic Modification Approaches for Increased Biosynthetic Yield
Genetic modification can significantly enhance crop yield and the production of specific metabolites. longdom.orgnih.gov For tropane alkaloids, a primary strategy involves overexpressing genes that encode rate-limiting enzymes or silencing genes that lead to competing metabolic pathways. researchgate.net
Key Genetic Modification Strategies:
Overexpression of Rate-Limiting Enzymes : The gene for putrescine N-methyltransferase (PMT) is a well-established target. Overexpression of pmt has been shown to increase the production of hyoscyamine and scopolamine in transgenic hairy root cultures. researchgate.net A similar approach could be applied to increase the flux towards this compound.
Overexpression of Pathway-Specific Transcription Factors : Transcription factors that regulate the expression of multiple genes in a biosynthetic pathway can be overexpressed to upregulate the entire pathway simultaneously.
Silencing of Competing Pathways : Techniques like RNA interference (RNAi) can be used to downregulate genes in pathways that compete for the same precursors. For instance, silencing the quinolinate phosphoribosyl transferase (QPT) gene, involved in nicotine biosynthesis, led to enhanced scopolamine production in Duboisia leichhardtii. researchgate.net
Gene Editing : CRISPR-Cas9 and other gene-editing tools allow for precise modifications to a plant's existing genes without introducing foreign DNA. longdom.org This could be used to knockout competing pathways or to modify the regulatory regions of biosynthetic genes to enhance their expression. The discovery of genes like TaCol-B5 in wheat, which can increase grain yield by over 10%, demonstrates the power of single-gene modifications. okstate.edu
Synthetic Biology Frameworks for Heterologous Production Systems
Synthetic biology aims to design and construct new biological parts, devices, and systems. researchgate.net A major application is the heterologous production of complex molecules in easily cultured organisms like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). nih.govrsc.org This approach circumvents the challenges of slow plant growth and complex extraction processes. drugtargetreview.com
The process involves several key steps:
Pathway Discovery : Identifying all the genes involved in the biosynthesis of the target molecule. mdpi.com
Gene Synthesis and Assembly : The identified plant genes are synthesized and assembled into biosynthetic gene clusters (BGCs). rsc.org
Host Engineering : The host organism's metabolism is engineered to ensure an adequate supply of necessary precursors. frontiersin.org This may involve redirecting central carbon metabolism towards the production of ornithine or other required building blocks.
Pathway Optimization : The expression levels of the heterologous genes are fine-tuned to balance metabolic flux and avoid the accumulation of toxic intermediates. This can be achieved through the use of different promoters, gene copy numbers, or dynamic regulatory systems. mdpi.com
A successful example is the production of the precursor to the antimalarial drug artemisinin (B1665778) in engineered yeast, which involved transferring the entire plant biosynthetic pathway. drugtargetreview.com Similarly, a 23-enzyme pathway was reconstituted in yeast to produce the opioid hydrocodone from sugar. drugtargetreview.com Creating a microbial cell factory for this compound would require the discovery of the complete set of biosynthetic genes and extensive optimization of the host's metabolic and regulatory systems. rsc.org
Future Directions and Research Gaps in Ferruginine Studies
Development of Novel and Sustainable Synthetic Methodologies
The complex, bridged-ring structure of Ferruginine presents a considerable challenge for chemical synthesis. While total syntheses have been accomplished, future research is focused on developing more efficient, scalable, and environmentally benign methods. researchgate.netplos.org
Current research in organic synthesis emphasizes the development of novel methods that are both highly efficient and adhere to the principles of green chemistry. researchgate.netacs.org For this compound, this involves exploring:
Asymmetric Catalysis : To produce specific enantiomers of this compound with high optical purity, novel catalytic systems are being investigated. One reported approach uses porcine liver esterase (PLE) for an asymmetric dealkoxycarbonylation of a tropinone-type diester intermediate, providing a divergent route to both (+) and (−)-Ferruginine. uni-bonn.de
Metathesis Reactions : Ruthenium-catalyzed intramolecular metathesis of dienes has been identified as a key strategy for assembling the core azabicyclic skeleton of this compound and related alkaloids. nih.gov
Sustainable Practices : Modern synthetic chemistry is increasingly moving towards more sustainable practices. researchgate.net Future syntheses of this compound could incorporate electrochemical reactions to reduce reliance on chemical reagents, or the use of biodegradable solvents like Cyrene to minimize environmental impact. acs.orgnih.gov The development of reactions in continuous flow systems, as opposed to batch processing, also offers a pathway to safer, more efficient, and scalable production.
| Synthetic Strategy | Description | Potential Advantage for this compound Synthesis |
| Asymmetric Catalysis | Utilizes chiral catalysts to selectively produce one enantiomer of a molecule. | Ensures production of the biologically active stereoisomer, improving pharmacological specificity. |
| Olefin Metathesis | A reaction that enables the cutting and rearranging of carbon-carbon double bonds to form new molecules. | Provides an efficient method for constructing the complex bicyclic core of the tropane (B1204802) alkaloid structure. nih.gov |
| Electrochemical Synthesis | Uses electricity to drive chemical reactions, often reducing the need for harsh reagents. acs.org | Offers a greener alternative to traditional oxidation or reduction steps in the synthetic pathway. |
| Flow Chemistry | Conducts reactions in a continuous stream rather than in a flask. | Improves reaction control, safety, and scalability for large-scale production. |
| Use of Green Solvents | Employs environmentally friendly solvents, such as biodegradable options like Cyrene. nih.gov | Reduces the environmental footprint of the chemical synthesis process. |
In-depth Mechanistic Dissection of this compound's Pharmacological Actions
The primary pharmacological target of this compound is the nicotinic acetylcholine (B1216132) receptor (nAChR), a family of ligand-gated ion channels crucial for neurotransmission. nih.govnih.gov However, the precise nature of its interaction remains a subject of investigation, with some studies classifying it as an agonist (a receptor activator) and others as an antagonist (a receptor blocker). nih.govvulcanchem.com Specifically, this compound itself has been described as a nicotinic antagonist or a weak agonist, while its quaternized derivative, this compound methiodide, is cited as a potent agonist used in pharmacophore modeling. vulcanchem.comresearchgate.net
This ambiguity highlights a significant research gap. A thorough mechanistic dissection is required to clarify:
Subtype Selectivity : There are many different subtypes of nAChRs, assembled from various protein subunits (e.g., α4β2, α7). vulcanchem.complos.org It is crucial to determine if this compound's agonist or antagonist activity is dependent on the specific nAChR subtype it binds to.
Binding Mode : High-resolution structural studies, such as co-crystallography of this compound with different nAChR subtypes, are needed to visualize the precise molecular interactions. Pharmacophore models derived from this compound methiodide and other agonists have identified key features for binding, including a cationic center and an electronegative atom, forming a specific triangular geometry. acs.org Understanding how this compound fits this model and why it may act as an antagonist would be a major advance.
Downstream Signaling : Beyond simple binding, research must explore the downstream consequences of this compound's interaction with the receptor. This includes measuring ion flow (e.g., Na⁺, Ca²⁺) through the channel and investigating subsequent cellular events, such as the activation of intracellular signaling cascades or the release of neurotransmitters. nih.gov Some nAChR modulators can trigger neurotransmitter release through mechanisms involving calcium influx directly through the receptor and subsequent calcium-induced calcium release from internal stores. nih.gov Investigating if this compound can initiate such pathways is a key future direction.
Exploration of Untapped Biological Activities through High-Throughput Screening
While the focus of this compound research has been on nAChRs, its full biological activity profile is likely broader. High-throughput screening (HTS) offers a powerful approach to systematically test this compound against a vast number of biological targets, potentially uncovering novel therapeutic applications. plos.org
Future research should employ various HTS platforms:
Target-Based Screening : Screening this compound against libraries of known enzymes, G-protein coupled receptors (GPCRs), and other ion channels could identify unexpected molecular targets.
Phenotypic Screening : Using automated microscopy and cell-based assays, HTS can assess the effect of this compound on cellular phenotypes, such as cell proliferation, apoptosis, or differentiation in various cell lines (e.g., cancer cells, immune cells). acs.org This approach does not require prior knowledge of the molecular target and can reveal entirely new mechanisms of action.
Advanced Assay Formats : The development of 3-D cell culture models (spheroids or organoids) for HTS provides a more physiologically relevant context than traditional 2-D cell cultures, improving the predictive value of screening results for human disease. acs.org Screening this compound in these advanced models could reveal activities not observable in simpler systems.
Advanced Bioengineering Strategies for Scalable and Economical Production
Relying on extraction from its natural plant source is not a viable strategy for producing large quantities of this compound for research or potential commercial use. Advanced bioengineering offers a promising alternative for scalable and economical production. The biosynthesis of tropane alkaloids, the class to which this compound belongs, begins with amino acids such as ornithine or arginine. acs.org
Key bioengineering strategies for future research include:
Metabolic Engineering in Microorganisms : The genes encoding the biosynthetic enzymes from Darlingia species could be identified and transferred into a microbial host like Escherichia coli or Saccharomyces cerevisiae (yeast). By optimizing the metabolic pathways in these hosts, they could be engineered to produce this compound or its precursors from simple feedstocks.
Plant Cell Culture : Establishing cell cultures of Darlingia could provide a contained and controllable system for producing this compound. The production could be enhanced by feeding the cultures with biosynthetic precursors or by using elicitors to stimulate the expression of defense-related compounds like alkaloids.
Enzymatic Synthesis : Once the key biosynthetic enzymes are identified and produced through recombinant technology, they could be used in cell-free systems to perform specific steps in the synthesis of this compound, combining the advantages of biological catalysis with chemical synthesis.
Rational Design and Synthesis of Highly Selective and Potent this compound Analogues
This compound serves as a valuable scaffold for the development of new, improved nAChR modulators. Through rational design, chemists can create analogues with enhanced potency, greater selectivity for specific nAChR subtypes, and improved drug-like properties. A key tool in this endeavor is three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling. acs.org
Studies have used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) on a set of ligands including this compound to create predictive models. acs.org These models provide maps that show which regions of the molecule are sensitive to steric, electrostatic, hydrophobic, and hydrogen-bonding modifications. For example, such models have rationalized how changes to the aromatic ring systems of nAChR modulators affect binding affinity. acs.org
This knowledge guides the synthesis of novel analogues. ontosight.ai By modifying the this compound structure—for instance, by replacing parts of the molecule with bioisosteric groups (different chemical groups that produce similar biological effects)—researchers have created new compounds with significantly altered pharmacological profiles. nih.gov One study demonstrated that replacing a pyridyl group with a pyrimidine (B1678525) moiety in a related series of compounds resulted in a highly potent and selective ligand for the (α4)2(β2)3 nAChR subtype. nih.gov The future of this research lies in using these computational models to design analogues that can precisely target nAChR subtypes involved in specific neurological disorders, such as Alzheimer's disease or schizophrenia, while avoiding those associated with side effects.
| Design Strategy | Description | Example Application for this compound Analogues |
| 3D-QSAR Modeling | A computational method that correlates the 3D properties of molecules with their biological activity. acs.org | To predict the binding affinity of virtual analogues and guide the synthesis of the most promising candidates. ontosight.ai |
| Bioisosteric Replacement | The substitution of a functional group with another that has similar physical or chemical properties. nih.gov | Replacing a pyridine (B92270) ring with a diazine (e.g., pyrimidine, pyridazine) to alter selectivity and potency at nAChR subtypes. nih.gov |
| Structure-Based Design | Uses the 3D structure of the target receptor to design complementary ligands. | If a high-resolution structure of this compound bound to an nAChR becomes available, it would enable precise design of analogues that optimize interactions with the binding pocket. |
Integration of Omics Technologies for Comprehensive Biological Understanding
To move beyond a single-target view of this compound's action, a systems-level understanding is necessary. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the biological changes induced by a compound. nih.govresearchgate.net A single-omics approach provides only a partial snapshot, but integrating multiple layers of data can reveal the complex flow of information from genes to proteins to metabolic function. researchgate.net
A future research paradigm for this compound would involve:
Multi-Omics Profiling : Treating a relevant biological system (e.g., cultured neurons or an animal model) with this compound and subsequently analyzing changes at multiple molecular levels.
Transcriptomics (RNA-Seq) would reveal which genes are up- or down-regulated.
Proteomics would identify changes in protein expression and post-translational modifications.
Metabolomics would detect shifts in the levels of small-molecule metabolites.
Bioinformatic Integration : Using advanced computational tools and network analysis to integrate these diverse datasets. This approach can uncover the signaling pathways and metabolic networks that are most significantly perturbed by this compound, providing deep insights into its mechanism of action and potentially identifying biomarkers of its activity. nih.gov This comprehensive understanding is essential for predicting both therapeutic effects and potential off-target liabilities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Ferruginine, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound synthesis typically involves alkaloid extraction or semi-synthetic modification. Key steps include:
- Reagent Selection : Use chiral catalysts to control stereochemistry, as this compound’s bioactivity is conformation-dependent .
- Condition Optimization : Vary temperature (e.g., 25–80°C), solvent polarity (e.g., ethanol vs. DCM), and reaction time to assess yield via HPLC or GC-MS .
- Purity Validation : Employ column chromatography followed by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation .
- Data Table :
| Synthetic Route | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Natural Extraction | 0.8–1.2 | 85–90 | Ethanol reflux, 48h |
| Semi-synthetic | 12–18 | 92–97 | Pd-catalyzed coupling, DCM, 40°C |
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural and stereochemical properties?
- Methodological Answer : Combine multiple techniques to address limitations of individual methods:
- NMR : Use 2D-COSY and NOESY to resolve overlapping signals in complex alkaloid mixtures .
- X-ray Crystallography : Critical for absolute stereochemical assignment, but requires high-purity crystals .
- Circular Dichroism (CD) : Correlate experimental CD spectra with computational (TDDFT) predictions to confirm chiral centers .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across in vitro and in vivo studies be systematically resolved?
- Methodological Answer : Apply a tiered validation framework:
Assay Reproducibility : Replicate experiments across independent labs using standardized protocols (e.g., OECD guidelines) .
Dose-Response Analysis : Compare EC₅₀/IC₅₀ values in cell lines vs. animal models; assess pharmacokinetic factors (e.g., bioavailability) .
Target Engagement Studies : Use CRISPR-mediated gene knockout or siRNA silencing to confirm mechanism-specific effects .
Q. What computational strategies best predict this compound’s interaction with novel biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with flexible side-chain adjustments to account for induced-fit binding .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability .
- Free Energy Calculations : Apply MM-PBSA/GBSA to rank binding affinities across homologs (e.g., acetylcholinesterase vs. butyrylcholinesterase) .
- Validation : Cross-reference predictions with experimental SPR (Surface Plasmon Resonance) data .
Q. How should researchers design experiments to distinguish this compound’s direct pharmacological effects from off-target or matrix interference?
- Methodological Answer :
- Control Groups : Include inactive enantiomers or structural analogs (e.g., this compound methyl ether) to isolate structure-activity relationships .
- Matrix Blanks : Pre-treat samples with activated charcoal or solid-phase extraction to remove interfering compounds .
- Orthogonal Assays : Confirm results using unrelated techniques (e.g., fluorescence polarization + SPR) .
Data Contradiction & Reproducibility
Q. What statistical frameworks are recommended for reconciling variability in this compound’s reported IC₅₀ values across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data using random-effects models in RevMan or R’s metafor package, adjusting for study heterogeneity (e.g., cell type, assay duration) .
- Sensitivity Analysis : Exclude outliers via Cook’s distance or leverage plots .
- Table : Variability Factors in IC₅₀ Studies
| Factor | Impact Range | Mitigation Strategy |
|---|---|---|
| Cell Passage Number | ±30% | Use low-passage cells (<P15) |
| Serum Concentration | ±25% | Standardize to 10% FBS |
Literature & Experimental Design
Q. How can researchers ensure rigorous reproducibility of this compound-related experiments in grant proposals?
- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Pilot studies to confirm resource availability (e.g., this compound’s commercial scarcity necessitates in-house synthesis) .
- Novelty : Use SciFinder or Reaxys to identify underexplored targets (e.g., this compound’s potential in neurodegenerative diseases vs. established anticancer focus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
